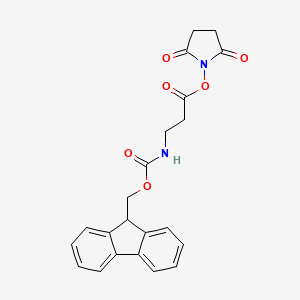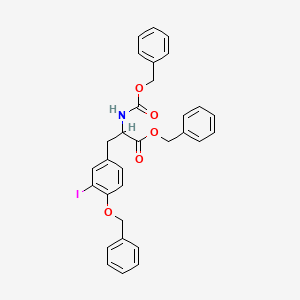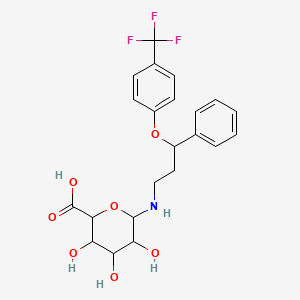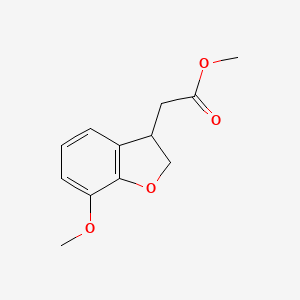
Fmoc-beta-Ala-OSu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-beta-Ala-OSu: (9-fluorenylmethyloxycarbonyl-beta-alanine N-hydroxysuccinimide ester) is a compound widely used in peptide synthesis. It serves as a protecting group for amino acids, facilitating the synthesis of peptides by preventing unwanted side reactions. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-Ala-OSu typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with beta-alanine in the presence of a base, followed by the reaction with N-hydroxysuccinimide (OSu). The reaction conditions usually involve maintaining a pH of 8-9 and reacting at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-beta-Ala-OSu primarily undergoes substitution reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid. The compound can also participate in coupling reactions with other amino acids to form peptides .
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: The compound reacts with amino acids in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products:
Deprotection: Removal of the Fmoc group yields beta-alanine.
Coupling: Formation of peptide bonds with other amino acids.
Applications De Recherche Scientifique
Chemistry: Fmoc-beta-Ala-OSu is extensively used in the synthesis of peptides and peptidomimetics. It allows for the selective protection and deprotection of amino acids, facilitating the stepwise assembly of peptides .
Biology: In biological research, peptides synthesized using this compound are used as probes, inhibitors, and therapeutic agents. The compound’s ability to form stable peptide bonds makes it valuable in studying protein interactions and functions.
Medicine: Peptides synthesized using this compound have applications in drug development. They are used in the design of peptide-based drugs, vaccines, and diagnostic agents.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its role in solid-phase peptide synthesis makes it a crucial component in the production of various therapeutic peptides.
Mécanisme D'action
The mechanism by which Fmoc-beta-Ala-OSu exerts its effects involves the protection of the amino group of beta-alanine. The Fmoc group is introduced to the amino acid, preventing unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved include the amino groups of amino acids and peptides .
Comparaison Avec Des Composés Similaires
Fmoc-beta-Ala-OH: The hydroxyl form of the compound, used in similar applications but without the N-hydroxysuccinimide ester.
Fmoc-OSu: Used for the protection of amino groups in various amino acids.
Fmoc-Cl: Another reagent used for introducing the Fmoc group to amino acids.
Uniqueness: Fmoc-beta-Ala-OSu is unique in its ability to provide both protection and activation of the amino group, facilitating efficient peptide synthesis. Its stability and ease of removal under basic conditions make it a preferred choice in solid-phase peptide synthesis .
Propriétés
Numéro CAS |
245421-51-6 |
|---|---|
Formule moléculaire |
C22H20N2O6 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C22H20N2O6/c25-19-9-10-20(26)24(19)30-21(27)11-12-23-22(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,28) |
Clé InChI |
POYCVXKFJFKSOH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;chloride](/img/structure/B12291740.png)
![[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid)](/img/structure/B12291744.png)
![benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B12291745.png)

![6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B12291757.png)
![cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha]](/img/structure/B12291759.png)

![6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-](/img/structure/B12291774.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B12291780.png)

![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12291798.png)

![Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12291823.png)

